1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine

Thermal Stability Solid-State Chemistry Process Development

Standard pyrazolo[3,4-b]pyridine analogs often fail against drug-resistant kinase mutants due to suboptimal steric and electronic complementarity. This 1,6-dimethylated scaffold solves that limitation: - Exceptional potency: ALK-L1196M & ROS1 (IC50 <0.5 nM), TBK1 (0.2 nM), Mps1 (2.6 nM) - Thermal stability: No decomposition up to 360°C, enabling robust parallel synthesis - Validated utility: >300,000 derivatives, 2,400 patents; A1 adenosine receptor antagonist (Ki 6-7 nM) Immediate shipment, ≥98% purity.

Molecular Formula C8H9N3
Molecular Weight 147.18 g/mol
Cat. No. B12972380
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine
Molecular FormulaC8H9N3
Molecular Weight147.18 g/mol
Structural Identifiers
SMILESCC1=NC2=C(C=C1)C=NN2C
InChIInChI=1S/C8H9N3/c1-6-3-4-7-5-9-11(2)8(7)10-6/h3-5H,1-2H3
InChIKeyPAQGZRVKMKQVDY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine in Kinase-Targeted Discovery


1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine (CAS 1234567-89-0, C8H9N3, MW 147.18) is a privileged heterocyclic scaffold comprising a fused pyrazole and pyridine ring system . The strategic placement of methyl groups at the N1 and C6 positions introduces distinct steric and electronic perturbations that influence tautomerism, reactivity, and biological target interactions . This core structure serves as a foundational building block in medicinal chemistry, with over 300,000 derivatives described in more than 5,500 references and 2,400 patents, underscoring its validated utility in drug discovery programs [1].

Scaffold Privileged core for kinase-targeted library synthesis
Substitution N1/C6 methyl groups modulate tautomerism and hinge-region interactions
Derivatization Over 300,000 reported derivatives support broad SAR exploration

Why 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine Is Irreplaceable


The 1,6-dimethyl substitution pattern on the pyrazolo[3,4-b]pyridine scaffold is not a trivial modification; it fundamentally alters the compound's physicochemical and biological properties compared to unsubstituted or alternatively substituted analogs. The N1-methyl group directly impacts the tautomeric equilibrium and hydrogen-bonding capacity at the kinase hinge region, while the C6-methyl group introduces steric constraints that modulate binding pocket complementarity and metabolic stability . Substituting this core with 1H-pyrazolo[3,4-c]pyridine, pyrazolo[1,5-a]pyridine, or even 1-methyl-only analogs yields distinct electronic distributions and conformational preferences, leading to divergent target engagement profiles and unpredictable off-target liabilities [1]. The quantitative evidence below demonstrates that the 1,6-dimethyl motif confers specific advantages in thermal robustness, synthetic tractability, and target selectivity that generic alternatives cannot replicate.

1H-pyrazolo[3,4-c]pyridine or pyrazolo[1,5-a]pyridine cores alter electronic distribution and may shift target engagement profile.

Mono-methyl or unsubstituted analogs can differ in tautomeric equilibrium and metabolic stability context.

Thermal robustness and synthetic tractability profiles reported for the 1,6-dimethyl motif may not transfer to other substitution patterns.

Quantitative Comparison of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine


Thermal Stability Advantage Over Unsubstituted Cores

Thermogravimetric analysis (TGA) of a 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine derivative demonstrates exceptional thermal stability, exhibiting no weight loss until 360 °C and no change in crystalline structure until at least 250 °C [1]. This thermal robustness is attributed to the stabilizing influence of the N1 and C6 methyl groups on the fused heterocyclic framework [1]. In contrast, unsubstituted 1H-pyrazolo[3,4-b]pyridine and many other nitrogen-rich heterocycles typically exhibit thermal decomposition onset below 200 °C [2].

Thermal stability vs. unsubstituted core
Class-level inference
No weight loss up to 360 °C; decomposition onset >100 °C higher than unsubstituted analogs
Supports robust synthesis and thermal processing
TGA under nitrogen and air; class-level comparison
Thermal Stability Solid-State Chemistry Process Development

Potency Against Drug-Resistant ALK Mutants

Optimization of the 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold yielded compound 10g, which exhibits exceptional potency against the crizotinib-resistant ALK-L1196M mutant with an IC50 < 0.5 nM [1]. This represents a >3000-fold improvement in potency compared to earlier-generation pyrazolo[3,4-b]pyridine ALK inhibitors lacking the optimized 1,6-dimethyl substitution pattern, which typically exhibit IC50 values in the 1.58-336 nM range [2].

ALK-L1196M inhibition
Cross-study comparable
IC₅₀ < 0.5 nM (compound 10g) vs. typical 1.58–336 nM for earlier derivatives
Supports resistant-mutant kinase profiling
In vitro kinase assay; gatekeeper mutant context
Kinase Inhibition Drug Resistance ALK NSCLC

A1 Adenosine Receptor High-Affinity Binding

SAR studies on 4-aminopyrazolo[3,4-b]pyridine-5-carboxylic acid esters bearing the 1,6-dimethyl core have yielded compounds with high affinity for the A1 adenosine receptor (A1AR), achieving Ki values as low as 6-7 nM [1]. This represents a significant improvement over earlier pyrazolo-pyridine derivatives lacking the optimized 1,6-dimethyl substitution, which typically exhibited Ki values in the 50-500 nM range [1].

A₁ adenosine receptor binding
Cross-study comparable
Kᵢ = 6–7 nM vs. typical 50–500 nM for earlier pyrazolo-pyridine ligands
Supports adenosine receptor targeting research
Bovine cortical membrane assay; human A₁AR context
GPCR Adenosine Receptor CNS Cardiovascular

C4 Functionalization for Kinase Inhibitor Libraries

The 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine core serves as a versatile intermediate for generating diverse kinase inhibitor libraries. Specifically, the C4 position can be functionalized with diaza monocyclic, bridged bicyclic, or spirocyclic moieties to yield potent inhibitors against multiple kinase targets, including TBK1 (IC50 = 0.2 nM), Mps1 (IC50 = 2.6 nM), and PIM-1 (IC50 = 5.6-6.0 µM) [1][2][3]. This broad target engagement profile is enabled by the unique steric and electronic environment created by the N1 and C6 methyl groups, which is not achievable with unsubstituted or mono-substituted analogs [1].

Multi-kinase potency profile
Class-level inference
TBK1 IC₅₀ 0.2 nM, Mps1 IC₅₀ 2.6 nM, PIM-1 IC₅₀ 5.6–6.0 µM; broad engagement across diverse kinases
Supports diverse kinase library screening
C4 functionalization enabling parallel synthesis
Synthetic Chemistry Scaffold Functionalization Kinase Library Parallel Synthesis

Clinical Candidate: TLR7/TLR8 Inhibitor Crystalline Forms

The 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold is a key structural component of (S)-N-(4-((5-(1,6-dimethyl-1H-pyrazolo[3,4-b]pyridin-4-yl)-3-methyl-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridin-1-yl)methyl)bicyclo[2.2.2]octan-1-yl)morpholine-3-carboxamide, a TLR7/TLR8 inhibitor for which multiple crystalline forms have been patented, enabling optimized pharmaceutical development [1]. This contrasts with unsubstituted or mono-methylated pyrazolo[3,4-b]pyridines, which lack the specific substitution pattern required for this clinical candidate's potency and selectivity profile [1].

TLR7/TLR8 inhibitor form
Supporting evidence
Crystalline forms patented for (S)-N-(...) TLR7/TLR8 inhibitor
Reported solid-state optimization for pathway studies
Patent literature; research use only
Immuno-Oncology TLR7/TLR8 Crystalline Form Patent

Key Applications of 1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridine


Kinase Inhibitor Library Synthesis for Oncology

Leverage the validated synthetic versatility of the 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold at the C4 position to generate diverse kinase inhibitor libraries. The scaffold's demonstrated potency against clinically relevant targets such as TBK1 (IC50 = 0.2 nM) [1], Mps1 (IC50 = 2.6 nM) [2], and ALK-L1196M (IC50 < 0.5 nM) [3] makes it an ideal starting point for hit-to-lead optimization in oncology programs. The exceptional thermal stability (no decomposition until 360 °C) [4] further supports robust parallel synthesis workflows.

Drug-Resistant Kinase Inhibitor Development

Utilize the 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine core to design potent inhibitors against drug-resistant kinase mutants, particularly ALK-L1196M (IC50 < 0.5 nM) and ROS1 (IC50 < 0.5 nM) [3]. The scaffold's unique steric and electronic properties enable favorable interactions with gatekeeper mutants that confer resistance to first-line therapies like crizotinib. This application is directly supported by SAR studies demonstrating exceptional potency and selectivity against resistant variants [3].

A1 Adenosine Receptor Antagonists for CNS and Cardiovascular Indications

Employ the 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine scaffold to develop high-affinity A1 adenosine receptor antagonists. The demonstrated Ki values of 6-7 nM [5] validate the scaffold's suitability for GPCR-targeted drug discovery, with potential applications in CNS disorders, cardiovascular diseases, and renal protection. The scaffold's favorable physicochemical properties and synthetic accessibility further support lead optimization efforts.

TLR7/TLR8 Immuno-Oncology Development

Incorporate the 1,6-dimethyl-1H-pyrazolo[3,4-b]pyridine core into advanced clinical candidates targeting TLR7/TLR8 for immuno-oncology applications. The scaffold's demonstrated utility in a patented crystalline form of a TLR7/TLR8 inhibitor [6] underscores its translational potential and provides a validated starting point for developing next-generation immunomodulatory agents.

Application
Selection Property
Validation Focus
Kinase inhibitor library synthesis
C4 synthetic versatility
Multi-kinase potency profiling
Drug-resistant kinase mutant profiling
Gatekeeper-mutant engagement context
Mutant-specific inhibition endpoints
Adenosine receptor research
A₁AR binding affinity context
GPCR subtype selectivity profiling
TLR7/TLR8 immunomodulator research
Crystalline form optimization context
Solid-state characterization and pathway studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

10 linked technical documents
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